molecular formula C11H11N3O4 B11866650 6-Nitro-d-tryptophan CAS No. 56937-50-9

6-Nitro-d-tryptophan

Cat. No.: B11866650
CAS No.: 56937-50-9
M. Wt: 249.22 g/mol
InChI Key: AWLWPSSHYJQPCH-SECBINFHSA-N
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Description

®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, features a nitro group at the 6-position of the indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of the indole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic methods to ensure high yields and purity. Transition-metal catalysis, such as palladium-catalyzed reactions, is frequently employed for the large-scale synthesis of indole compounds . These methods are optimized for efficiency and scalability, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Aminoindoles: Formed by the reduction of the nitro group.

    Halogenated Indoles: Formed by electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(6-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of both the amino and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

56937-50-9

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

(2R)-2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-4-7(14(17)18)1-2-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m1/s1

InChI Key

AWLWPSSHYJQPCH-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N

Origin of Product

United States

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